Cas no 16355-28-5 (6b-Hydroxycortisone)

6b-Hydroxycortisone structure
6b-Hydroxycortisone structure
Product Name:6b-Hydroxycortisone
CAS-Nr.:16355-28-5
MF:C21H28O6
MW:376.443427085876
CID:165853
PubChem ID:53674638
Update Time:2025-06-09

6b-Hydroxycortisone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Pregn-4-ene-3,11,20-trione,6,17,21-trihydroxy-, (6b)-
    • 4-PREGNEN-6-BETA, 17,21-TRIOL-3,11,20-TRIONE
    • 4-PREGNEN-6B,17A,21-TRIOL-3,11,20-TRIONE
    • 4-PREGNEN-6-β, 17,21-TRIOL-3,11,20-TRIONE
    • 6β-Hydroxycortisone
    • 4-PREGNEN-6BETA,17ALPHA,21-TRIOL-3,11,20-TRIONE
    • 6B-hydroxycortisone approx.
    • NSC15457
    • 6-BETA-HYDROXYCORTISONE
    • 4-Pregnene-6β,17α,21-triol-3,11,20-trione
    • 6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione
    • 6β,17,21-Trihydroxypregna-4-ene-3,11,20-trione
    • 4-PREGNENE-6-BETA,17-ALPHA,21-TRIOL-3,11,20-TRIONE
    • CORTICOSTERONE, 11-DEHYDRO-6.BETA.,17-DIHYDROXY-
    • Hydroxycortisone, 6beta-
    • Q27294962
    • 6beta-17alpha,21-trihydroxypregn-4-ene-3,11,20-trione
    • (1R,3aS,3bS,5R,9aR,9bS,11aS)-1,5-dihydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-7,10-dione
    • 16355-28-5
    • PREGN-4-ENE-3,11,20-TRIONE, 6,17,21-TRIHYDROXY-, (6.BETA.)-
    • 6beta-Hydroxycortisone
    • (6beta)-6,17,21-Trihydroxy-pregn-4-ene-3,11,20-trione
    • 6 beta -Hydroxycortisone
    • CHEBI:139269
    • SCHEMBL7737497
    • Corticosterone, 11-dehydro-6beta,17-dihydroxy-
    • 6.BETA.,17.ALPHA.,21-TRIHYDROXY-4-PREGNENE-3,11,20-TRIONE
    • (6R,8S,9S,10R,13S,14S,17R)-6,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione
    • HYDROXYCORTISONE, 6.BETA.-
    • 6beta,17alpha,21-Trihydroxy-4-pregnene-3,11,20-trione
    • J-010054
    • Z40D3IQ900
    • NSC-15457
    • 6beta,17,21-trihydroxypregn-4-ene-3,11,20-trione
    • UNII-Z40D3IQ900
    • Pregn-4-ene-3,11,20-trione, 6,17,21-trihydroxy-, (6beta)-
    • 6B-hydroxycortisone approx. 99%
    • 4-Pregnen-6-beta,17,21-triol-3,11,20-trione
    • G76992
    • 6b-Hydroxycortisone
    • Inchi: 1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1
    • InChI-Schlüssel: BCHHPSBWEQCAPG-WTCKOWDJSA-N
    • Lächelt: O[C@]1(C(CO)=O)CC[C@H]2[C@@H]3C[C@H](C4=CC(CC[C@]4(C)[C@H]3C(C[C@@]21C)=O)=O)O

Berechnete Eigenschaften

  • Genaue Masse: 376.18900
  • Monoisotopenmasse: 376.18858861g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 756
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topologische Polaroberfläche: 112Ų

Experimentelle Eigenschaften

  • PSA: 111.90000
  • LogP: 0.96060

6b-Hydroxycortisone Sicherheitsinformationen

  • WGK Deutschland:3

6b-Hydroxycortisone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
H918450-5mg
6b-Hydroxycortisone
16355-28-5
5mg
$ 221.00 2023-09-07
TRC
H918450-50mg
6b-Hydroxycortisone
16355-28-5
50mg
$ 1669.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-490668-5mg
6β-Hydroxycortisone,
16355-28-5
5mg
¥2256.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-490668-5 mg
6β-Hydroxycortisone,
16355-28-5
5mg
¥2,256.00 2023-07-11
A2B Chem LLC
AA85625-5mg
Pregn-4-ene-3,11,20-trione, 6,17,21-trihydroxy-, (6β)-
16355-28-5
5mg
$333.00 2024-04-20
A2B Chem LLC
AA85625-50mg
Pregn-4-ene-3,11,20-trione, 6,17,21-trihydroxy-, (6β)-
16355-28-5
50mg
$1719.00 2024-04-20

6b-Hydroxycortisone Verwandte Literatur

  • 1. Hydroxylation of pregn-16-en-20-ones. Part I. Permanganae oxidation of pregn-16-en-20-ones
    George Cooley,Bernard Ellis,Frank Hartley,Vladimir Petrow J. Chem. Soc. 1955 4373
  • 2. Hydroxylation of pregn-16-en-20-ones. Part III. Formation of 3β-acetoxy-16α : 17α-dihydroxypregna-5 : 14-dien-20-one and 16α-hydroxyderivatives of “compound S” and of cortisone
    Bernard Ellis,Frank Hartley,Vladimir Petrow,Diana Wedlake J. Chem. Soc. 1955 4383
Empfohlene Lieferanten
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.